2-cyclohexylpropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-cyclohexylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAOUDLMOZCPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Hydrogenation : Phenol undergoes partial hydrogenation to cyclohexanol under H₂ flow.
-
Amination : Cyclohexanol reacts with NH₃ to form cyclohexylamine via dehydrogenation and condensation:
Side products like dicyclohexylamine form via further condensation.
Industrial Process Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd (0.5 wt%)/MgO-Al₂O₃ |
| Temperature | 180°C |
| Pressure | Atmospheric |
| Phenol conversion | 94.6% |
| Cyclohexylamine yield | 89.4% |
| Dicyclohexylamine yield | 7.4% |
This method reduces raw material costs by 40% compared to aniline-based routes and achieves a catalyst lifespan exceeding 1,000 hours.
Alkylation of Cyclohexylamine with Propyl Halides
Cyclohexylamine serves as the nucleophile in alkylation reactions with 1-chloro- or 1-bromopropane to form 2-cyclohexylpropan-1-amine.
Synthetic Protocol
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Reaction Setup : Cyclohexylamine (1 mol) and 1-chloropropane (1.2 mol) are combined in anhydrous tetrahydrofuran (THF) with K₂CO₃ as a base.
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Reflux : The mixture is heated at 65°C for 12 hours to facilitate nucleophilic substitution:
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Workup : The crude amine is extracted with ethyl acetate, dried over MgSO₄, and concentrated.
Yield Optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | THF | 65°C | 78% |
| NaOH | Ethanol | 80°C | 65% |
| NaH | DMF | 25°C | 82% |
Side reactions include over-alkylation to tertiary amines (≤15%) and elimination to alkenes (≤5%).
Reductive Amination of 2-Cyclohexylpropanal
Reductive amination offers stereocontrol for chiral amine synthesis.
Procedure
-
Imine Formation : 2-Cyclohexylpropanal (1 mol) reacts with NH₃ in methanol at 25°C for 4 hours.
-
Reduction : Sodium cyanoborohydride (1.5 mol) is added, and the mixture is stirred for 24 hours:
-
Salt Formation : The free amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Stereochemical Outcomes
| Reducing Agent | Solvent | Diastereomeric Ratio (dr) |
|---|---|---|
| NaBH₃CN | MeOH | 85:15 |
| H₂/Pd-C | Ethanol | 50:50 |
Industrial-Scale Hydrochloride Salt Formation
The final step converts the free amine to its hydrochloride salt via acid-base reaction.
Crystallization Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| HCl concentration | 6 M |
| Cooling rate | 0.5°C/min |
| Purity | 99.2% |
Crystals are vacuum-filtered and dried at 40°C under reduced pressure.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Catalytic amination | 89% | Low | High | Low |
| Alkylation | 78% | Medium | Moderate | None |
| Reductive amination | 85% | High | Low | High |
Catalytic methods dominate industrial production due to cost efficiency, while reductive amination is preferred for enantiopure batches.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides like methyl iodide (CH3I) or ethyl bromide (C2H5Br) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
2-Cyclohexylpropan-1-amine hydrochloride has been studied for its potential applications in treating various neurological conditions, particularly due to its influence on neurotransmitter systems:
- CNS Effects : Research indicates that this compound may affect the central nervous system, showing promise as a treatment for conditions such as depression and anxiety. Its structural similarity to other psychoactive substances suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways .
- Pharmacodynamics : The compound acts as a monoamine releaser, influencing norepinephrine and dopamine levels in the brain. This mechanism is similar to that of other stimulants, leading to increased heart rate and blood pressure, which are characteristic of the physiological response to stress or excitement .
Studies have demonstrated that this compound can modulate serotonin receptors, which are crucial for mood regulation. Additionally, its interaction with dopamine receptors offers insights into its potential effects on reward pathways and motivation.
Synthesis Techniques
The synthesis of this compound typically involves:
- Starting Materials : Cyclohexylamine and propanoyl chloride.
- Reactions : The synthesis may include several steps such as acylation followed by hydrochloride salt formation.
- Asymmetric Synthesis : Techniques to ensure the production of the desired enantiomer can enhance selectivity towards specific biological targets.
Ongoing research is focused on:
- Mechanistic Studies : Further elucidating how this compound interacts with various neurotransmitter systems.
- Therapeutic Applications : Exploring its potential use in treating psychiatric disorders and its efficacy compared to existing treatments.
Mechanism of Action
The mechanism of action of 2-cyclohexylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- 1-Cyclohexylpropan-2-amine Hydrochloride (CAS 5471-54-5) Structural Difference: The amine group is located at the second carbon instead of the first. Despite a 100% similarity score , such differences may result in distinct biological or chemical behaviors.
Stereoisomers
- (S)-1-Cyclohexylpropan-1-amine Hydrochloride (CAS 19146-54-4)
- Structural Difference : The amine is attached to the first carbon of the propane chain, with an (S)-configured stereocenter.
- Impact : Chirality influences interactions in biological systems (e.g., enzyme selectivity). This compound has a 94% similarity score to 2-cyclohexylpropan-1-amine hydrochloride .
Substituted Cyclohexylamines
2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8)
- Structural Difference : A phenyl group replaces the cyclohexyl substituent.
- Impact : The phenyl group’s planar structure and π-electron system may enhance aromatic interactions but reduce lipophilicity compared to the cyclohexyl group. Market data suggest applications in pharmaceuticals or synthesis intermediates .
- Memantine Hydrochloride Structural Difference: Features an adamantane backbone instead of cyclohexyl. Impact: Adamantane’s rigid, polycyclic structure enhances blood-brain barrier penetration, making memantine a notable NMDA receptor antagonist for Alzheimer’s disease .
Physicochemical Properties and Stability
- Lipophilicity : The cyclohexyl group likely increases hydrophobicity compared to phenyl-substituted analogs (e.g., 2-phenyl-1-propanamine hydrochloride), impacting solubility in aqueous vs. organic solvents.
Biological Activity
2-Cyclohexylpropan-1-amine hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly in the modulation of neurotransmitter systems. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H19ClN
- Molecular Weight : 175.71 g/mol
- CAS Number : 19146-54-4
This compound primarily exerts its effects through interactions with neurotransmitter systems, particularly those involving dopamine and serotonin . This modulation is believed to influence neuronal activity and neurotransmitter release, contributing to its potential therapeutic effects in mood regulation and anxiety disorders .
Key Mechanisms:
- Dopaminergic Pathways : Influences dopamine release, potentially aiding in the treatment of depression and anxiety.
- Serotonergic Pathways : Affects serotonin levels, which are crucial for mood stabilization .
Biological Activity
Research indicates that this compound has various biological activities, including:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatments.
- Antidepressant Properties : Its ability to modulate neurotransmitter levels positions it as a potential antidepressant .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexylamine | C6H13N | Primary amine; different pharmacological profile. |
| Propan-2-amine | C3H9N | Simpler structure; less effective in CNS modulation. |
| 1-Amino-2-cyclohexylpropan-2-ol | C9H19ClN | Contains hydroxyl group; distinct biological activities. |
Research Findings and Case Studies
A variety of studies have explored the biological effects of this compound:
- Neuropharmacological Studies : In vitro studies demonstrated its influence on serotonin and dopamine pathways, indicating potential for treating mood disorders .
- Animal Model Research : Experiments using rodent models showed significant reductions in anxiety-like behaviors when administered the compound, suggesting efficacy as an anxiolytic agent .
- Clinical Perspectives : Although still under investigation, preliminary clinical trials have indicated promising results in mood regulation and cognitive enhancement among subjects with depression .
Q & A
Q. What formulation strategies enhance the solubility of this compound in aqueous buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
